molecular formula C12H14ClNOS B1147383 3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride CAS No. 157584-19-5

3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride

Cat. No.: B1147383
CAS No.: 157584-19-5
M. Wt: 255.76
InChI Key:
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Description

3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride is a chemical compound with the molecular formula C12H14ClNOS and a molecular weight of 255.76 g/mol . It is known for its unique structure, which includes a benzothiazolium core substituted with ethyl and hydroxypropenyl groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride typically involves the reaction of 2-mercaptobenzothiazole with ethyl iodide and propenyl alcohol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the benzothiazolium ring. The product is then purified through recrystallization to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistent product quality. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted benzothiazolium derivatives .

Scientific Research Applications

3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiazolium chloride: Similar structure but with a methyl group instead of an ethyl group.

    2-(2-Hydroxyethyl)benzothiazolium chloride: Similar structure but with a hydroxyethyl group instead of a hydroxypropenyl group.

    3-Ethyl-2-(2-methoxy-1-propenyl)benzothiazolium chloride: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-1-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS.ClH/c1-3-13-10-6-4-5-7-11(10)15-12(13)8-9(2)14;/h4-8H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVZCDSARHLMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=C(C)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=C(SC2=CC=CC=C21)/C=C(\C)/O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157584-19-5
Record name 3-Ethyl-2-(2-hydroxy-1-propenyl)benzothiazolium chloride
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